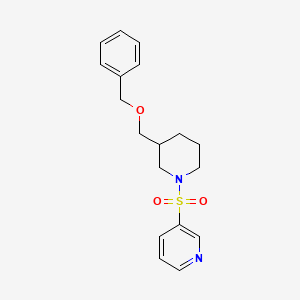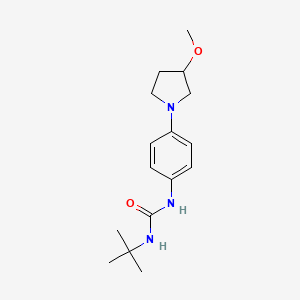
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide, also known as GSK137647A, is a selective and potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in the regulation of gene expression, making them an attractive target for the development of novel therapeutics for cancer, inflammatory, and autoimmune diseases.
Wirkmechanismus
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues on histone proteins. This disrupts the recruitment of transcriptional co-activators and leads to the downregulation of target genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has been shown to have anti-inflammatory and anti-cancer effects in preclinical models. Inhibition of BET proteins by N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the upregulation of anti-inflammatory cytokines. In cancer cells, N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins, as well as its ability to penetrate the blood-brain barrier. However, N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has limitations, including its poor solubility in water and its potential off-target effects.
Zukünftige Richtungen
For the research of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide include the development of more potent and selective BET inhibitors, as well as the investigation of its therapeutic potential for various diseases, including cancer, inflammation, and autoimmune diseases. Additionally, the elucidation of the mechanism of action of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide and its effects on gene expression will provide valuable insights into the regulation of cellular processes and the development of novel therapeutics.
Synthesemethoden
The synthesis of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide involves the reaction of 2-fluorobenzylamine with 3-(pyridin-2-yloxy)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to afford the final product. The synthesis of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has been reported in several publications, including a patent by GlaxoSmithKline.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications. BET proteins are involved in the regulation of various cellular processes, including inflammation, cell proliferation, and differentiation. The inhibition of BET proteins by N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has been shown to have anti-inflammatory and anti-cancer effects in preclinical models. N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has also been investigated as a potential therapeutic for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-17-9-2-1-6-15(17)13-22-19(23)14-7-5-8-16(12-14)24-18-10-3-4-11-21-18/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGBYZGTUXDYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2879508.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2879510.png)

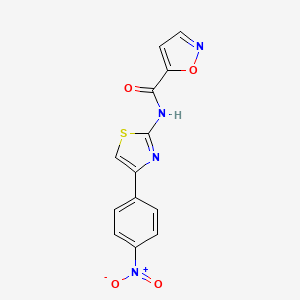
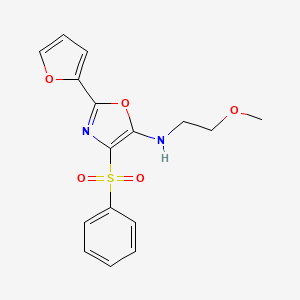

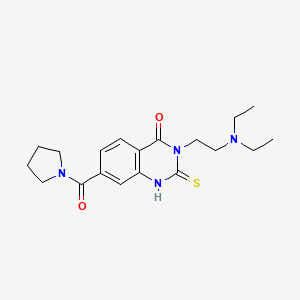
![5-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2879519.png)


![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2879525.png)
![5-Chloro-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2879526.png)
